N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide
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Overview
Description
N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide is a complex organic compound that features a pyridine ring substituted with a carboximidamide group and a 3-methyl-4-nitrophenyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide typically involves the reaction of 3-methyl-4-nitrophenol with pyridine-2-carboximidamide under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbonyl linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the carbonyl group can yield a carboxylic acid .
Scientific Research Applications
N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of key enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrophenol: Shares the nitro and methyl groups but lacks the pyridine and carboximidamide functionalities.
Pyridine-2-carboximidamide: Contains the pyridine and carboximidamide groups but lacks the 3-methyl-4-nitrophenyl carbonyl group.
Uniqueness
N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}pyridine-2-carboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-methyl-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-9-8-10(5-6-12(9)18(20)21)14(19)22-17-13(15)11-4-2-3-7-16-11/h2-8H,1H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHKFRPYBIWWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)ON=C(C2=CC=CC=N2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)C(=O)O/N=C(/C2=CC=CC=N2)\N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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